[1-(Aminomethyl)cyclopropyl](5-iodo-1,3-thiazol-2-yl)methanol
CAS No.:
Cat. No.: VC17738382
Molecular Formula: C8H11IN2OS
Molecular Weight: 310.16 g/mol
* For research use only. Not for human or veterinary use.
methanol -](/images/structure/VC17738382.png)
Specification
Molecular Formula | C8H11IN2OS |
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Molecular Weight | 310.16 g/mol |
IUPAC Name | [1-(aminomethyl)cyclopropyl]-(5-iodo-1,3-thiazol-2-yl)methanol |
Standard InChI | InChI=1S/C8H11IN2OS/c9-5-3-11-7(13-5)6(12)8(4-10)1-2-8/h3,6,12H,1-2,4,10H2 |
Standard InChI Key | FWYTVFKPAZBXKC-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(CN)C(C2=NC=C(S2)I)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a cyclopropane ring substituted with an aminomethyl group at the 1-position, linked via a methanol bridge to a 5-iodo-1,3-thiazol-2-yl group. Its molecular formula is C₈H₁₁IN₂OS, with a molecular weight of 310.16 g/mol . The SMILES notation (OC(C1(CN)CC1)C2=NC=C(I)S2) provides a precise two-dimensional representation of its connectivity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 1864642-65-8 | |
Molecular Formula | C₈H₁₁IN₂OS | |
Molecular Weight | 310.16 g/mol | |
SMILES | OC(C1(CN)CC1)C2=NC=C(I)S2 | |
Density | Not Available | |
Boiling/Melting Points | Not Reported |
Stereochemical Considerations
The cyclopropane ring introduces significant steric strain, potentially influencing the compound’s reactivity and interactions with biological targets. The thiazole ring’s iodine atom at the 5-position enhances electrophilicity, making it a candidate for cross-coupling reactions in synthetic chemistry .
Synthesis and Manufacturing
Critical Reaction Parameters
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Solvent: Ethanol or tetrahydrofuran (THF) for optimal solubility .
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Temperature: Reflux conditions (70–80°C) to drive cyclization .
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Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate thiazole formation .
Purification and Characterization
The crude product is typically purified via silica gel chromatography using ethyl acetate/hexane gradients . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the cyclopropane (δ 1.0–1.5 ppm in ¹H NMR) and thiazole protons (δ 7.5–8.5 ppm) .
Physicochemical and Pharmacological Profile
Stability and Solubility
The compound’s stability is influenced by the electron-withdrawing iodine atom, which may reduce susceptibility to oxidative degradation. Limited solubility in aqueous media (predicted logP ≈ 2.1) suggests formulation challenges for biological testing .
Biological Activity
Although direct studies on this compound are sparse, structurally related thiazoles exhibit antimalarial , antimicrobial, and kinase-inhibitory activities. For instance, analogs with sulfonylpyrimidine-thiazole hybrids demonstrate nanomolar efficacy against Plasmodium falciparum . The iodine atom may enhance target binding through halogen bonding with proteins .
Applications and Research Directions
Medicinal Chemistry
The compound’s scaffold is a potential building block for:
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Antiparasitic Agents: Thiazole derivatives inhibit parasite proteases and redox enzymes .
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Kinase Inhibitors: The aminomethylcyclopropane group could modulate ATP-binding pockets in kinases .
Material Science
Iodinated thiazoles may serve as precursors for conducting polymers or liquid crystals, leveraging their aromatic and halogen-rich structure .
Future Perspectives
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Synthetic Optimization: Developing enantioselective routes to access stereoisomers for structure-activity relationship (SAR) studies.
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Target Identification: Screening against genomic libraries to elucidate mechanism of action.
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Formulation Studies: Improving aqueous solubility via prodrug strategies or nanoencapsulation.
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